![molecular formula C10H9FN2O2 B1445104 1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol CAS No. 1341534-14-2](/img/structure/B1445104.png)
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
説明
1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol is a useful research compound. Its molecular formula is C10H9FN2O2 and its molecular weight is 208.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Therapeutic Applications
1,3,4-Oxadiazole derivatives are extensively studied for their therapeutic efficacy across a variety of diseases. The unique structural feature of the 1,3,4-oxadiazole ring, incorporating pyridine-type nitrogen atoms, facilitates effective binding with different enzymes and receptors. This interaction elicits a spectrum of bioactivities, making these derivatives valuable in treating cancers, infections, and inflammatory conditions among others. Research highlights their use in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, underscoring their considerable development value (Verma et al., 2019).
Metal-Ion Sensing Applications
Beyond pharmacology, 1,3,4-oxadiazole scaffolds have found utility in material science, particularly in developing chemosensors for metal ions. These molecules, due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), are prominent choices for metal-ion sensors. Their applications cover selective metal-ion sensing, detection limits, and sensing mechanisms, including photo-induced electron transfer and complex formation, showcasing the adaptability of 1,3,4-oxadiazole derivatives in creating responsive and sensitive detection systems (Sharma et al., 2022).
Synthetic Routes and Biological Roles
The synthesis and exploration of 1,3,4-oxadiazole's biological roles have been a focal point of recent developments in heterocyclic chemistry. Innovative methods have been developed for the synthesis of 1,3,4-oxadiazole derivatives, aiming at creating new medicinal species for numerous diseases. These advancements not only provide insights into the synthetic versatility of 1,3,4-oxadiazoles but also open up pathways for discovering new therapeutic species, thereby contributing significantly to medicinal chemistry (Nayak & Poojary, 2019).
Biological Activities of Heterocyclic Systems
The 1,3,4-oxadiazole ring system, being a pharmacophore scaffold, offers wide possibilities for chemical modification and demonstrates diverse pharmacological potential. As bioisosteres for carboxylic, amide, and ester groups, these compounds enhance pharmacological activity by participating in hydrogen bonding interactions with enzymes and receptors. Their vast pharmacological potential makes them crucial for medicinal chemistry, promising for the development of new drug-like molecules with enhanced activities (Lelyukh, 2019).
特性
IUPAC Name |
1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKUXLYGBOOPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


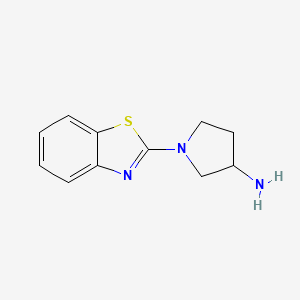
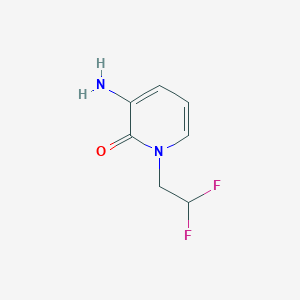
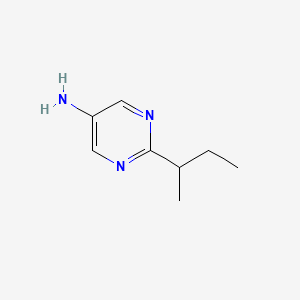

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)
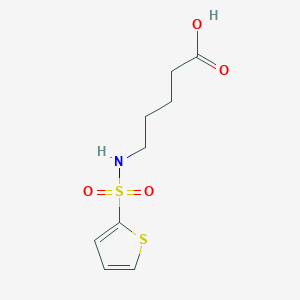

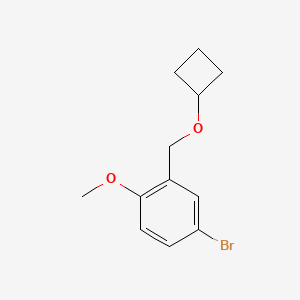
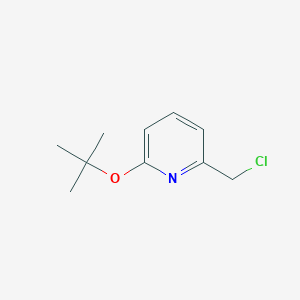
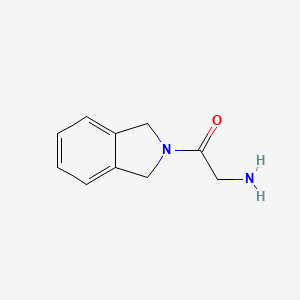
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)
